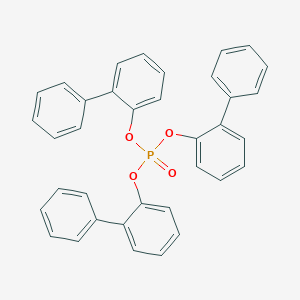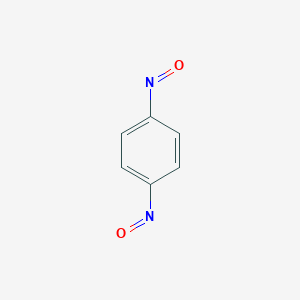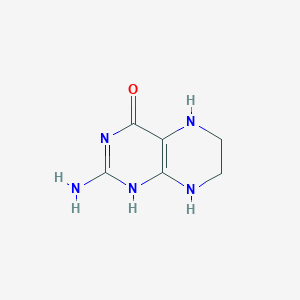
三甲苯基碘化膦
描述
Synthesis Analysis
The synthesis of trimethylphenylphosphonium iodide and its derivatives has been explored through various chemical pathways. For example, it has been synthesized through the reaction of alcohols with an excess of (cyanomethyl)trimethylphosphonium iodide, leading to nitriles with two more carbon atoms than present in the original alcohol. This process is simple and allows the phosphonium iodide to be stored for a long time at room temperature (Zaragoza, 2002).
Molecular Structure Analysis
The molecular structure of trimethylphenylphosphonium iodide has been determined through crystallography, revealing its crystalline form and molecular interactions. The compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit, featuring short C-H...I distances below the sum of the van der Waals radii, indicating significant molecular interactions (Schödel, Näther, & Bock, 1995).
Chemical Reactions and Properties
Trimethylphenylphosphonium iodide participates in several chemical reactions, including the conversion of alcohols to nitriles and the synthesis of unsymmetric thioethers from mixtures of thiols and primary aliphatic alcohols. This illustrates its versatility as a reagent in organic synthesis (Zaragoza, 2001).
科学研究应用
晶体结构分析:三甲苯基碘化膦及其衍生物的结构已经过研究,揭示出短 C-H...I 距离低于范德华半径的总和,表明在晶体工程和材料科学中的潜在应用 (Schödel, Näther, & Bock, 1995).
硫醇的 S-烷基化:三甲苯基碘化膦衍生物已被用于硫醇与醇的分子间 S-烷基化,导致形成不对称硫醚。这代表了在合成化学中产生硫醚的应用,硫醚在各种化学工业中具有价值 (Zaragoza, 2001).
标记化合物的合成:已经开发出一种使用三甲苯基碘化膦合成 [14C]甲基膦酰二氟化物的的方法。此类标记化合物在医学和生物学研究中对于追踪和研究代谢途径至关重要 (Bechtold & Dahl, 1985).
醇转化为腈:该化合物已被用于将醇转化为具有两碳链延伸的腈,表明其在有机合成中用于复杂分子构建的效用 (Zaragoza, 2002).
中间甲卟啉的合成:它已被应用于通过三苯卟啉甲基碘化膦合成中间甲卟啉,证明了其在卟啉化学中的作用,而卟啉化学是几种生化和医学应用的基础 (Yashunsky, Ponomarev, & Arnold, 1996).
甲基团动力学研究:已经使用中子散射研究了三甲苯基碘化膦,以了解甲基团重新取向的动力学,这对于理解固态物理中的分子运动很重要 (Bee, Jobic, & Sourisseau, 1985).
三甲基甲硅烷基碘的制备:它已参与了三甲基甲硅烷基碘的原位制备,三甲基甲硅烷基碘是一种在有机化学中具有多种合成应用的化合物 (Seitz & Ferreira, 1980).
安全和危害
未来方向
While specific future directions for Trimethylphenylphosphonium iodide are not available, iodine-based compounds have untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Relevant Papers The papers retrieved provide information about iodine-based compounds and their applications . They highlight the potential of these compounds in various fields, including materials science .
作用机制
Target of Action
Trimethylphenylphosphonium iodide is an organic compound It’s often used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic molecules depending on the specific reaction.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the nature of the reaction and the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in a variety of chemical reactions, each of which could potentially involve different biochemical pathways .
Pharmacokinetics
As an organic compound used in synthesis, its bioavailability would likely depend on factors such as its chemical structure, the nature of the reaction it’s involved in, and the specific conditions under which the reaction takes place .
Result of Action
The molecular and cellular effects of Trimethylphenylphosphonium iodide’s action would depend on the specific reaction it’s involved in. As a reagent in organic synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of Trimethylphenylphosphonium iodide can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions under which the reaction is carried out . It should be stored in a cool, dry place, away from fire and high temperatures .
属性
IUPAC Name |
trimethyl(phenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLUORERPKHEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326795 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphenylphosphonium iodide | |
CAS RN |
1005-21-6, 1006-01-5 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural studies on Trimethylphenylphosphonium iodide and its derivatives?
A1: The structural studies on Trimethylphenylphosphonium iodide and (p-dimethylaminophenyl)trimethylphosphonium iodide at 100K provide valuable insights into the influence of substituents on the trimethylphosphonium group []. Specifically, the research highlights the planar conformation of the amino group in the p-dimethylamino-substituted compound and the presence of short C-H...I distances in both structures, which are shorter than the sum of van der Waals radii. These findings contribute to a deeper understanding of the molecular geometry and potential intermolecular interactions of these compounds.
Q2: How is Trimethylphenylphosphonium iodide used to study mitochondria?
A2: Trimethylphenylphosphonium iodide, labeled with ¹⁴C, serves as a probe to estimate the protonmotive force (Δp) across the inner membrane of muscle mitochondria []. The distribution of this lipophilic cation across the membrane is influenced by the electrical potential, allowing researchers to calculate Δp based on its concentration gradient. This technique, combined with oxygen consumption measurements, provides valuable information about mitochondrial membrane potential and conductance, crucial parameters for understanding cellular energy production and overall mitochondrial function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)


